molecular formula C14H23N5O4 B2505693 8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 674356-07-1

8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2505693
CAS No.: 674356-07-1
M. Wt: 325.369
InChI Key: BAGULKNWNIXGPR-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-derived core structure. Key substitutions include:

  • 3-Methyl group: Enhances metabolic stability by reducing oxidation susceptibility.
  • 7-(2-Methoxyethyl): A moderately lipophilic ether-linked chain that balances solubility and membrane permeability.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-4-23-8-5-6-15-13-16-11-10(19(13)7-9-22-3)12(20)17-14(21)18(11)2/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGULKNWNIXGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the ethoxypropyl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Position 7 Substituent Position 8 Substituent Key Properties/Activities Reference
Target Compound 2-Methoxyethyl 3-Ethoxypropylamino Balanced lipophilicity; potential 5-HT receptor modulation inferred from SAR trends.
(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione But-2-yn-1-yl 3-Aminopiperidin-1-yl High DPP-4 inhibition (linagliptin intermediate); rigid alkyne enhances metabolic stability.
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione But-2-yn-1-yl Bromine Synthetic intermediate; bromine facilitates nucleophilic substitution reactions.
8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione 3-Phenylpropyl 2-Hydroxyethylamino Increased hydrophilicity; reduced 5-HT1A affinity due to polar hydroxy group.
8-((3-Methoxypropyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione 3-Methylbenzyl 3-Methoxypropylamino Enhanced lipophilicity; benzyl group may improve CNS penetration.
TC227 (Trypanothione Synthetase inhibitor) 2-Hydroxy-3-phenoxypropyl Hydrazinyl-(2,4-dihydroxybenzylidene) Antiparasitic activity (IC50 ~30 nM); phenolic groups critical for enzyme inhibition.

Key Findings from Comparative Analysis

Position 7 Modifications :

  • Alkyl vs. Aromatic Groups : The target compound’s 2-methoxyethyl group offers greater solubility than 3-phenylpropyl () or benzyl () substituents, which are highly lipophilic and may limit aqueous solubility.
  • Ether Linkages : The methoxyethyl chain provides metabolic stability compared to alkyne () or hydroxypropyl () groups, which are prone to oxidation or phase II metabolism.

Position 8 Modifications: Aminoalkyl Chains: The 3-ethoxypropylamino group in the target compound is less polar than 2-hydroxyethylamino () but more flexible than rigid piperidinyl () or hydrazinyl () substituents. This balance may optimize receptor binding kinetics. Lipophilicity and Receptor Affinity: highlights that lipophilic 8-substituents (e.g., propoxy, ethoxypropyl) enhance 5-HT1A and D2 receptor interactions.

Biological Activity Trends :

  • Enzyme Inhibition : Compounds with bulky 8-substituents (e.g., TC227 in ) show strong enzyme inhibition, while smaller groups (e.g., hydroxyethyl in ) reduce potency.
  • Metabolic Stability : Ether and ethoxy groups (target compound) resist hydrolysis better than esters or hydroxyls, as seen in ’s 3-hydroxypropyl derivative.

Data Tables

Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 1.8 0.12 351.4
(R)-8-(3-Aminopiperidin-1-yl) analogue 2.1 0.08 398.5
8-Bromo-7-butynyl derivative 2.5 0.05 340.2
TC227 3.2 0.03 485.6

Biological Activity

8-((3-ethoxypropyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is C14H23N5O4C_{14}H_{23}N_{5}O_{4}, and it features a complex arrangement of functional groups that may influence its interaction with biological targets. The presence of the ethoxypropyl and methoxyethyl groups suggests potential lipophilicity, which can affect membrane permeability and bioavailability.

Enzyme Inhibition

Purines are known to interact with several enzymes, including kinases and phosphodiesterases. Preliminary investigations into related compounds have shown that modifications in the purine structure can enhance enzyme inhibition. The specific activity of this compound against these targets remains to be fully elucidated but warrants further exploration.

Neuroprotective Effects

Some studies have suggested that purine derivatives may exhibit neuroprotective effects by modulating adenosine receptors. These receptors play a crucial role in neuroprotection and neuroinflammation. The potential for this compound to act as an adenosine receptor modulator could open avenues for treating neurodegenerative diseases.

Case Studies

  • Cell Line Studies : In vitro studies on similar purine derivatives have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These studies often utilize assays like MTT or XTT to quantify cell viability post-treatment.
  • Animal Models : Animal studies involving structurally related compounds have demonstrated reduced tumor growth rates and improved survival rates in models of breast cancer and leukemia. Such findings support the hypothesis that modifications in the purine structure can enhance therapeutic outcomes.

Data Table: Summary of Biological Activities

Biological ActivityEvidence TypeReference
AnticancerIn vitro studies on cell lines
Enzyme inhibitionStructural analysis of related compounds
NeuroprotectionModulation of adenosine receptors

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